

Navigating the Landscape of Substituted Bromonitrophenols: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *4-Bromo-2-nitro-6-(trifluoromethoxy)phenol*

Cat. No.: *B12858471*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sourcing 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol and a Path Forward

In the pursuit of novel therapeutics and agrochemicals, the availability of specific chemical building blocks is paramount. This guide addresses the expressed need for technical information and commercial suppliers of **4-Bromo-2-nitro-6-(trifluoromethoxy)phenol** (CAS 1628323-37-5). However, a comprehensive search of commercial chemical databases reveals that this specific compound is not readily available from major suppliers.

This guide, therefore, pivots to provide a comprehensive technical overview of a closely related and commercially accessible analogue: 4-Bromo-2-nitro-6-(trifluoromethyl)phenol. We will delve into its sourcing, physicochemical properties, and the broader context of its utility in research and development. Furthermore, we will explore the synthetic strategies and applications of the wider class of substituted bromonitrophenols, equipping you with the

foundational knowledge to navigate this important area of chemical synthesis and drug discovery.

Commercial Availability of 4-Bromo-2-nitro-6-(trifluoromethyl)phenol and Related Analogues

While the target compound with the trifluoromethoxy group is elusive, the trifluoromethyl analogue is available from specialized chemical suppliers. This section provides a summary of the commercial source for this key alternative and other related substituted bromonitrophenols that can serve as valuable starting materials in a research setting.

Table 1: Commercial Supplier for 4-Bromo-2-nitro-6-(trifluoromethyl)phenol

Compound Name	CAS Number	Supplier
4-Bromo-2-nitro-6-(trifluoromethyl)phenol	2089255-50-3	Biosynth

Table 2: Commercial Suppliers for Other Substituted Bromonitrophenols

Compound Name	CAS Number	Representative Suppliers
4-Bromo-2-nitrophenol	7693-52-9	Tokyo Chemical Industry (TCI), Sigma-Aldrich[1]
4-Bromo-2-fluoro-6-nitrophenol	320-76-3	Sigma-Aldrich
4-Bromo-2-(trifluoromethyl)phenol	50824-04-9	Thermo Scientific Chemicals[2]
2-Bromo-4-methoxy-6-nitrophenol	115929-59-4	Pure Synth[3]

The Scientific Rationale: Trifluoromethyl and Nitro Groups in Drug Design

The strategic incorporation of trifluoromethyl (-CF₃) and nitro (-NO₂) groups is a well-established practice in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.

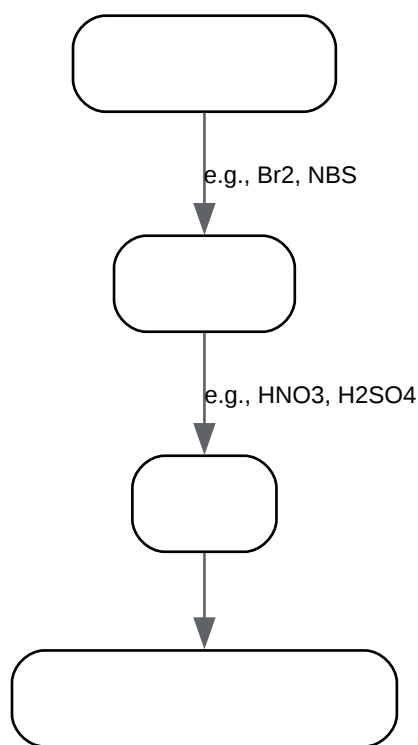
The trifluoromethyl group is prized for its ability to significantly alter a molecule's physicochemical properties.^{[4][5]} Its high electronegativity and metabolic stability can lead to:

- **Enhanced Lipophilicity:** Improving the ability of a drug to cross cell membranes.
- **Increased Metabolic Stability:** The strong carbon-fluorine bond resists metabolic degradation, prolonging the drug's half-life.^[6]
- **Modulation of pKa:** Altering the acidity or basicity of nearby functional groups to optimize drug-receptor interactions.
- **Improved Binding Affinity:** The trifluoromethyl group can engage in favorable interactions with biological targets.^{[6][7]}

The nitro group, while sometimes associated with toxicity, is a versatile functional group in drug discovery.^[8] It is a strong electron-withdrawing group and can be a precursor to other functionalities. In pharmaceuticals, nitrophenols serve as key intermediates in the synthesis of a variety of drugs.^{[9][10]} For instance, 4-nitrophenol is a precursor in the industrial synthesis of paracetamol.^{[9][11]}

Synthesis of Substituted Bromonitrophenols: A General Workflow

The synthesis of compounds like 4-Bromo-2-nitro-6-(trifluoromethyl)phenol typically involves a multi-step process starting from a more readily available substituted phenol. The following diagram illustrates a general synthetic pathway.



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Caption: Generalized synthetic workflow for substituted bromonitrophenols.

Physicochemical Properties

Understanding the physicochemical properties of a starting material is crucial for reaction design and downstream applications.

Table 3: Physicochemical Properties of 4-Bromo-2-nitrophenol (as a representative analogue)

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrNO ₃	PubChem[12]
Molecular Weight	218.00 g/mol	PubChem[12]
Melting Point	90-94 °C	Sigma-Aldrich[1]
Appearance	Yellow crystalline powder or crystals	TCI
Solubility	Slightly soluble in water	ChemicalBook

Experimental Protocol: Enzyme Inhibition Assay

Substituted bromonitrophenols are often evaluated as potential enzyme inhibitors in drug discovery programs. The following is a generalized protocol for assessing the inhibitory activity of a compound like 4-Bromo-2-nitro-6-(trifluoromethyl)phenol against a target enzyme.

Objective: To determine the IC₅₀ value of a test compound against a specific enzyme. The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.^[13]

Materials:

- Test Compound (e.g., 4-Bromo-2-nitro-6-(trifluoromethyl)phenol) dissolved in DMSO
- Target Enzyme in appropriate buffer
- Substrate for the enzyme
- Assay Buffer
- Stop Solution (if required)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a serial dilution of the test compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
- Add the enzyme to the wells of the 96-well plate containing the assay buffer.
- Add the serially diluted test compound to the wells. Include control wells with DMSO only (no inhibitor) and wells with a known inhibitor (positive control).

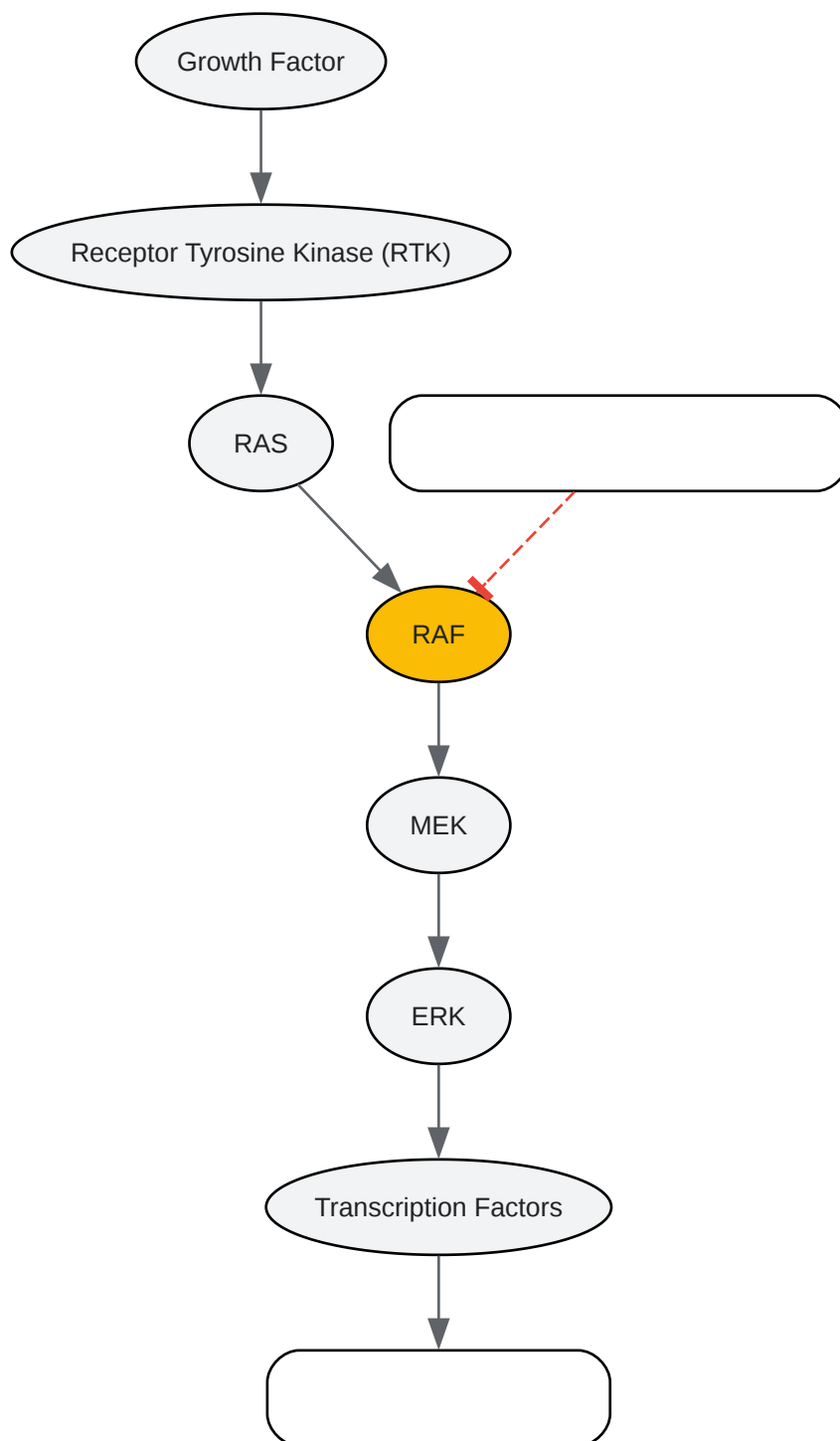
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
- Initiate the reaction by adding the substrate to all wells.
- Monitor the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
- Terminate the reaction (if necessary) by adding a stop solution.
- Analyze the data by plotting the reaction rate against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Self-Validating System and Causality:

- Controls: The inclusion of no-inhibitor and positive controls is essential to validate the assay's performance and ensure that any observed inhibition is due to the test compound.
- Dose-Response: A clear dose-dependent inhibition provides confidence that the observed effect is specific.[\[13\]](#)
- Solvent Effects: Keeping the DMSO concentration low and constant minimizes its potential interference with the enzyme's activity.

Potential Application in a Signaling Pathway

Substituted phenols are investigated for a wide range of therapeutic areas, including oncology. The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor could act. For instance, many small molecule inhibitors target kinases within pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.



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Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Conclusion

While the direct commercial availability of **4-Bromo-2-nitro-6-(trifluoromethoxy)phenol** is currently limited, a rich landscape of structurally related and synthetically accessible analogues exists. By understanding the key roles of the trifluoromethyl and nitro functional groups in modulating biological activity, and by employing robust synthetic and screening methodologies, researchers can effectively leverage compounds like 4-Bromo-2-nitro-6-(trifluoromethyl)phenol and other substituted bromonitrophenols in their drug discovery and development endeavors. This guide provides a foundational framework for navigating this promising chemical space.

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